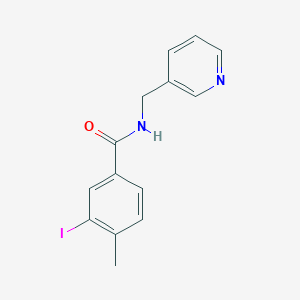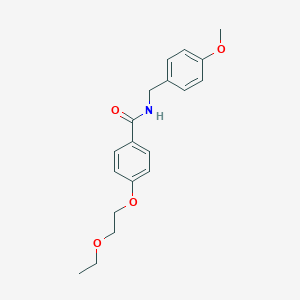![molecular formula C23H28N2O4 B268925 2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268925.png)
2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BMS-986165 and is a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a crucial role in the immune system, and its inhibition has shown promising results in the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.
Mécanisme D'action
BMS-986165 is a selective inhibitor of TYK2, which is a member of the 2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide family of enzymes. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. These cytokines play a crucial role in the immune system, and their dysregulation has been implicated in the development of autoimmune diseases. Inhibition of TYK2 by BMS-986165 blocks the signaling pathways of these cytokines, leading to a reduction in inflammation and improved symptoms in animal models of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have potent inhibitory effects on TYK2 activity in vitro and in vivo. In animal models of autoimmune diseases, BMS-986165 has been found to reduce inflammation and improve symptoms. It has also been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-986165 has several advantages for lab experiments. It is a potent and selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in the immune system. Its favorable safety profile also makes it a suitable candidate for preclinical studies. However, the synthesis of BMS-986165 is complex and requires expertise in organic chemistry, which may limit its availability and use in some labs.
Orientations Futures
There are several future directions for the research and development of BMS-986165. One potential application is in the treatment of autoimmune diseases, where it has shown promising results in preclinical studies. Further clinical trials are needed to evaluate its safety and efficacy in humans. Additionally, BMS-986165 may have potential applications in other disease areas, such as cancer and infectious diseases, where the 2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide-STAT signaling pathway is involved. Further research is needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of BMS-986165 involves several steps, starting with the reaction of 2-sec-butylphenol with 4-bromoacetophenone to form 2-(2-sec-butylphenoxy)acetophenone. This intermediate is then reacted with 4-(4-morpholinyl)benzoyl chloride to form the final product, 2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
BMS-986165 has shown promising results in preclinical studies for the treatment of autoimmune diseases. It has been shown to inhibit the activity of TYK2, which is involved in the signaling pathways of several cytokines that play a role in the immune system. Inhibition of TYK2 has been found to reduce inflammation and improve symptoms in animal models of autoimmune diseases.
Propriétés
Nom du produit |
2-(2-sec-butylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C23H28N2O4 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-(2-butan-2-ylphenoxy)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C23H28N2O4/c1-3-17(2)20-6-4-5-7-21(20)29-16-22(26)24-19-10-8-18(9-11-19)23(27)25-12-14-28-15-13-25/h4-11,17H,3,12-16H2,1-2H3,(H,24,26) |
Clé InChI |
NFQASJGRJQCQEX-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
SMILES canonique |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B268842.png)
![N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide](/img/structure/B268844.png)
![2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B268845.png)
![4-[(4-fluorobenzoyl)amino]-N,N-dipropylbenzamide](/img/structure/B268846.png)
![3-[(4-fluorobenzoyl)amino]-N-propylbenzamide](/img/structure/B268847.png)
![N-[(4-phenylpiperazin-1-yl)carbonothioyl]cyclopropanecarboxamide](/img/structure/B268851.png)
![4-fluoro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268852.png)
![1-[4-(2-Ethoxyethoxy)benzoyl]-4-phenylpiperazine](/img/structure/B268854.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B268855.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-fluorobenzamide](/img/structure/B268856.png)
![N-(3-chlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B268857.png)

![N-(sec-butyl)-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B268864.png)
